Olaparib-d4
説明
Olaparib-d4 is a deuterated isotopologue of the PARP inhibitor Olaparib, primarily used as an internal standard in quantitative mass spectrometry (MS) for pharmacokinetic and pharmacodynamic studies. Its molecular formula is C24H19D4FN4O3, with a molecular weight of 438.5 g/mol . The compound is designed to mimic the chemical properties of non-deuterated Olaparib while providing distinct mass spectral signatures for accurate quantification.
Key characteristics of this compound include:
- Purity: >99.00% (critical for minimizing analytical interference) .
- Storage: Dissolved in DMSO or DMF, stable at 4°C .
- CAS Number: Listed inconsistently across sources. CymitQuimica cites 763113-22-0 for this compound , while another source erroneously associates this CAS with Olaparib-D8 . Users should verify CAS via authoritative databases.
特性
分子式 |
C24H19D4FN4O3 |
|---|---|
分子量 |
438.5 |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |
InChIキー |
FDLYAMZZIXQODN-KXGHAPEVSA-N |
SMILES |
O=C(C1C([2H])([2H])C1([2H])[2H])N2CCN(C(C3=C(F)C=CC(CC(C4=C5C=CC=C4)=NNC5=O)=C3)=O)CC2 |
同義語 |
4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone |
製品の起源 |
United States |
類似化合物との比較
Olaparib-d4 vs. Olaparib-D8
Olaparib-D8, another deuterated variant, differs in deuteration degree and molecular weight:
Key Findings :
- Deuteration Impact : Higher deuteration (D8) improves mass separation in MS but may increase synthesis complexity and cost. D4 balances cost and performance for most assays .
- Purity Variance : this compound’s higher purity (>99%) ensures minimal interference in sensitive assays compared to D8 (≥98%) .
Comparison with Non-Deuterated Olaparib
While non-deuterated Olaparib (AZD2281) is a therapeutic PARP inhibitor, this compound lacks therapeutic intent. Key distinctions include:
Other Deuterated Standards
While unrelated to PARP inhibition, compounds like Oxaliplatin-D10 (CAS 1132819-16-9) highlight the broader use of deuterated standards in oncology research. However, this compound’s specificity for PARP inhibitor assays distinguishes it from platinum-based analogs .
Research and Practical Considerations
- CAS Number Discrepancies : The conflicting CAS for this compound and Olaparib-D8 underscores the need for third-party verification (e.g., PubChem, ChemSpider) .
- Synthesis Challenges : Deuterated standards require precise isotopic labeling to maintain stability and solubility. This compound’s formulation in DMSO/DMF ensures compatibility with MS workflows .
- Regulatory Context: Non-deuterated Olaparib’s clinical milestones (e.g., FDA approval for ovarian cancer) validate the need for robust analytical tools like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
